



# Mivavotinib Dose Adjustment in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mivavotinib |           |
| Cat. No.:            | B569308     | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the dose adjustment of **Mivavotinib** in the context of renal impairment. The following frequently asked questions address common concerns and provide clarity on this topic based on available data.

## **Frequently Asked Questions (FAQs)**

1. Are there established dose adjustment guidelines for **Mivavotinib** in patients with renal impairment?

Currently, there are no officially established dose adjustment guidelines for **Mivavotinib** in patients with renal impairment. However, pharmacokinetic studies indicate that a dose modification may be necessary for this patient population.

2. What is the impact of renal impairment on **Mivavotinib** pharmacokinetics?

A population pharmacokinetics (PK) analysis of **Mivavotinib**, using data from 159 patients with advanced solid tumors or hematologic malignancies, demonstrated that steady-state exposure to the drug increases as renal function decreases.[1][2] The study identified creatinine clearance as a significant factor influencing the apparent clearance of **Mivavotinib**.[1][2]

3. Is there any quantitative data to guide potential dose adjustments?



The population PK study provides valuable data that can inform potential dose adjustments. The model simulated that specific dosing regimens could achieve therapeutic exposure levels.

Table 1: Simulated Mivavotinib Dosing Regimens and Exposure

| Dosing Regimen    | Simulated Median Steady-<br>State Trough<br>Concentration | Therapeutic Target   |
|-------------------|-----------------------------------------------------------|----------------------|
| 70 mg twice daily | ~100 ng/mL                                                | >90% FLT3 inhibition |
| 160 mg daily      | ~100 ng/mL                                                | >90% FLT3 inhibition |

Source: Population Pharmacokinetics of Mivavotinib (TAK-659)[1][2]

This information suggests that in patients with moderate renal impairment, these or adjusted doses could be considered to achieve the target therapeutic window, though this should be confirmed in dedicated clinical trials.

## **Experimental Protocols**

Population Pharmacokinetic Analysis of Mivavotinib

The key study providing insight into **Mivavotinib**'s behavior in patients with renal impairment is a population pharmacokinetic analysis.

### Methodology:

- Patient Population: Data was pooled from 159 adult patients with advanced solid tumors, or relapsed/refractory B-cell lymphomas or acute myeloid leukemia enrolled in two Phase 1/2 clinical studies.[1][2]
- Pharmacokinetic Model: A two-compartment model with first-order linear elimination and a first-order absorption rate was used to describe the pharmacokinetics of **Mivavotinib**.[1][2]
- Covariate Analysis: The model evaluated the influence of various factors (covariates) on the drug's pharmacokinetics. Creatinine clearance was identified as a covariate for the apparent



clearance (CL/F) of **Mivavotinib**, and sex was a covariate for the apparent central compartment volume (Vc/F).[1][2]

 Simulations: Based on the final model, simulations were performed to predict the steadystate exposure of Mivavotinib at different dosing regimens and varying levels of renal function.[1][2]

## **Visualizations**

Signaling Pathway and Experimental Workflow

The following diagram illustrates the relationship between renal function, **Mivavotinib** clearance, and the resulting plasma exposure, which informs the need for dose adjustment.





Click to download full resolution via product page

Caption: Logical workflow for considering **Mivavotinib** dose adjustment based on renal function.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. Population Pharmacokinetics of Mivavotinib (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mivavotinib Dose Adjustment in Renal Impairment: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b569308#mivavotinib-dose-adjustment-for-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com